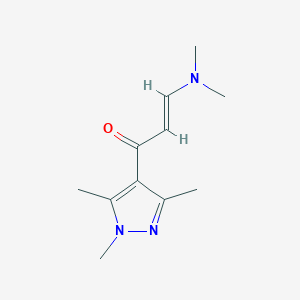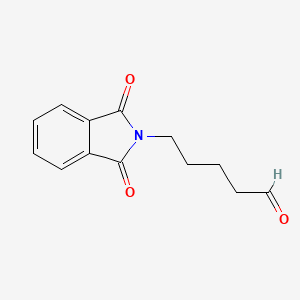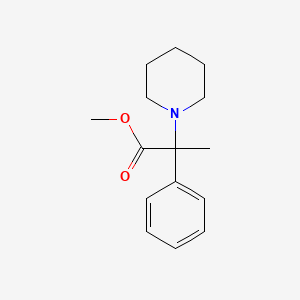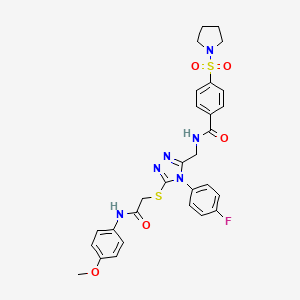![molecular formula C22H33NO6 B2815946 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 899730-13-3](/img/structure/B2815946.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety . This moiety is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The compound also contains a benzamide group, which is a type of amide that consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety suggests a spirocyclic structure with two oxygen atoms at positions 1 and 4 . The benzamide group is likely attached to the spirocyclic moiety via a methylene (-CH2-) linker .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is related to a class of compounds that have been synthesized and characterized for their potential applications in various fields, including the development of new materials and pharmaceutical intermediates. For example, studies on vic-dioxime ligands containing different heteroatoms (N, O) have been prepared and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been explored for their structural properties. These studies provide insights into the coordination chemistry and potential applications of such compounds in catalysis and material science (Canpolat & Kaya, 2004).
Role in Synthesis of Organic Chemicals
The compound is part of a broader family of 1,4-dioxaspiro[4.5]decan derivatives that have been widely used in synthesizing organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides, highlighting the compound's versatility and importance in organic synthesis. The synthesis involves selective deketalization in acidic solutions, leading to high yields under optimized conditions, which is critical for industrial and pharmaceutical applications (Zhang Feng-bao, 2006).
Insect Pheromones and Natural Products
Spiroacetals, to which this compound is structurally related, are significant in the study of insect pheromones and natural products. They serve as key components in the aggregation pheromones of various beetles and flies. This highlights the potential application of such compounds in developing environmentally friendly pest control strategies by mimicking or interfering with insect communication systems (Francke & Kitching, 2001).
Pharmaceutical Applications
Derivatives of the compound have been explored for their potential in pharmaceutical applications, particularly as receptor agonists. For instance, studies on 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a related compound, have shown potent activity as 5-HT1AR agonists. This suggests the potential for derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide in the development of new therapeutic agents for neurological disorders (Franchini et al., 2017).
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO6/c1-4-25-18-12-16(13-19(26-5-2)20(18)27-6-3)21(24)23-14-17-15-28-22(29-17)10-8-7-9-11-22/h12-13,17H,4-11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCIUHMISNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)



![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)
![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)

![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)
![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)